2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid

Peptide Synthesis Medicinal Chemistry Chemical Biology

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid (CAS 1694122-93-4) is a synthetic, non-proteinogenic amino acid derivative featuring a sterically hindered quaternary center and a beta-amino acid scaffold. Characterized by the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.35 g/mol, it incorporates a base-labile tert-butoxycarbonyl (Boc) protecting group on the primary amine linked via a methylene spacer to the alpha-carbon.

Molecular Formula C13H25NO4
Molecular Weight 259.346
CAS No. 1694122-93-4
Cat. No. B2862609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid
CAS1694122-93-4
Molecular FormulaC13H25NO4
Molecular Weight259.346
Structural Identifiers
SMILESCC(C)CC(C)(CNC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C13H25NO4/c1-9(2)7-13(6,10(15)16)8-14-11(17)18-12(3,4)5/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)
InChIKeyLUATXGHBESHQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid (CAS 1694122-93-4) as a Specialized Beta-Amino Acid Building Block


2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid (CAS 1694122-93-4) is a synthetic, non-proteinogenic amino acid derivative featuring a sterically hindered quaternary center and a beta-amino acid scaffold [1]. Characterized by the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.35 g/mol, it incorporates a base-labile tert-butoxycarbonyl (Boc) protecting group on the primary amine linked via a methylene spacer to the alpha-carbon [1][2]. This structure distinguishes it from standard alpha-amino acid building blocks, making it a candidate for applications requiring conformational constraint and altered backbone geometry.

Structural Uniqueness of CAS 1694122-93-4: Why Standard Boc-Amino Acids Cannot Serve as Direct Replacements


Generic substitution with canonical Boc-protected amino acids such as Boc-L-leucine or the closer analog Boc-alpha-methyl-DL-leucine is not appropriate for this compound. The target molecule possesses a beta-amino acid architecture (N-to-Cα distance extended by one methylene unit) [1], which imparts distinct physicochemical properties including higher molecular weight, increased lipophilicity (XLogP3 2.5), and greater conformational flexibility (7 rotatable bonds) compared to its alpha-amino acid analogs [1][2]. These differences directly affect peptide backbone geometry, protease susceptibility, and physicochemical profiles of derived products—parameters that cannot be replicated by simply substituting a standard Boc-amino acid. The following quantitative evidence guide details these measurable differentiators.

Quantitative Differentiation Guide: CAS 1694122-93-4 vs. Closest Alpha-Amino Acid Analogs


Head-to-Head Physicochemical Comparison with Boc-alpha-methyl-DL-leucine (CAS 97534-52-6)

Direct comparison of computed molecular properties demonstrates that the beta-amino acid scaffold of the target compound increases molecular weight by 14.03 Da and adds one additional rotatable bond compared to its closest alpha-amino acid analog, Boc-alpha-methyl-DL-leucine [1][2]. The molecular formula shift from C₁₂H₂₃NO₄ to C₁₃H₂₅NO₄ reflects the incorporation of the methylene spacer [1][2].

Peptide Synthesis Medicinal Chemistry Chemical Biology

Conformational Flexibility Assessment: Rotatable Bond Count Analysis

The target compound exhibits 7 rotatable bonds, one more than Boc-alpha-methyl-DL-leucine (6 rotatable bonds) [1][2] and Boc-L-leucine (6 rotatable bonds) [3]. This additional degree of freedom arises from the methylene spacer between the quaternary carbon and the Boc-protected amine, conferring distinct backbone flexibility compared to the directly attached N-Boc group in alpha-amino acids [1].

Conformational Analysis Peptide Design Structural Biology

Lipophilicity Differentiation: XLogP3 Comparison for Membrane Permeability Prediction

The target compound has a computed XLogP3 of 2.5, which is moderately higher than Boc-alpha-methyl-DL-leucine (2.4) and distinctly higher than Boc-L-leucine (2.2) [1][2][3]. While the difference from the alpha-methyl analog is modest, the trend reflects the additional methylene group, which contributes to enhanced lipophilicity and may improve passive membrane permeability of derived peptide conjugates [1].

Drug Design ADME Prediction Peptide Chemistry

Molecular Formula and Heavy Atom Count as Indicators of Structural Complexity

The target compound has a molecular formula of C₁₃H₂₅NO₄ with 18 heavy atoms, compared to C₁₂H₂₃NO₄ (17 heavy atoms) for Boc-alpha-methyl-DL-leucine and C₁₁H₂₁NO₄ (16 heavy atoms) for Boc-L-leucine [1][2][3]. The additional carbon atom signifies the beta-amino acid architecture, which introduces distinct steric and electronic properties at the site of peptide bond formation [1].

Synthetic Chemistry Building Block Selection Library Design

Prime Applications for 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid Based on Quantitative Differentiation


Design of Protease-Resistant Peptide Therapeutics

The beta-amino acid scaffold, with its extended backbone and increased rotatable bond count (7 vs. 6) [1], is structurally predisposed to resist proteolytic cleavage. Incorporating this building block into peptide sequences can sterically hinder protease active sites, a property that standard Boc-L-leucine (rotatable bonds: 6) [2] cannot provide.

Synthesis of Conformationally Constrained Peptidomimetics

The quaternary carbon at the Cα position, combined with the methylene spacer, produces a unique backbone dihedral angle profile distinct from Boc-alpha-methyl-DL-leucine [1]. This enables the induction of specific secondary structures (e.g., beta-turns) in designed peptides, leveraging the higher molecular weight (259.35 vs. 245.32 g/mol) [1] and altered lipophilicity (XLogP3 2.5 vs. 2.4) [1] for improved target binding.

Modulation of ADME Properties in Drug Candidates

With a computed XLogP3 of 2.5—measurably higher than Boc-L-leucine (2.2) [1][2]—this building block is suited for medicinal chemistry programs aiming to increase the membrane permeability of peptide-based drug leads without introducing excessive lipophilicity that might compromise solubility.

Solid-Phase Peptide Synthesis (SPPS) of Sterically Demanding Sequences

The Boc protecting group provides standard orthogonal protection compatible with Fmoc-SPPS strategies, while the sterically hindered quaternary center, indicated by the higher heavy atom count (18 vs. 16 for Boc-L-leucine) [1], can be exploited to slow racemization during coupling of hindered residues, offering a procurement advantage for challenging sequences.

Quote Request

Request a Quote for 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.